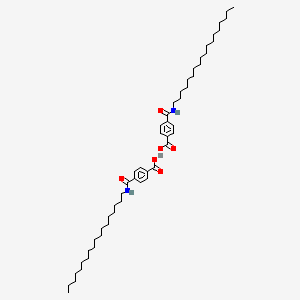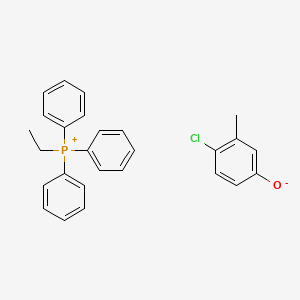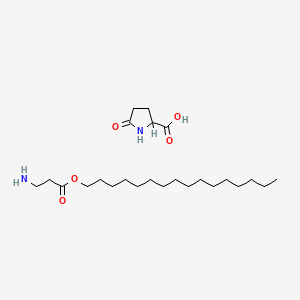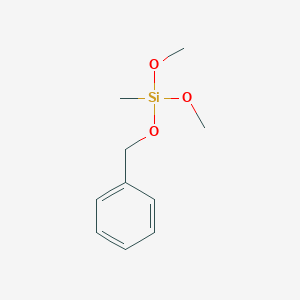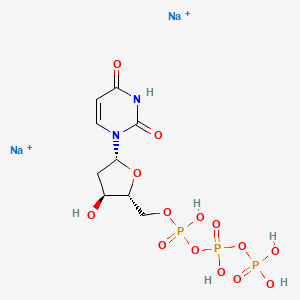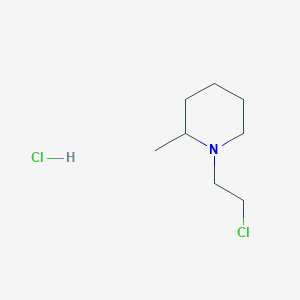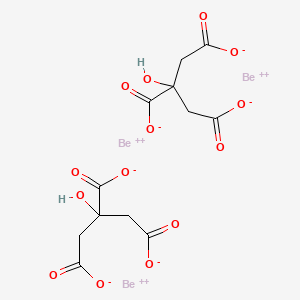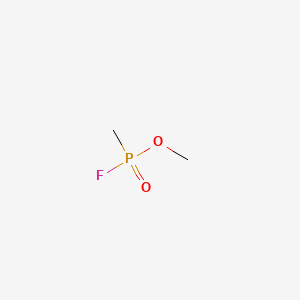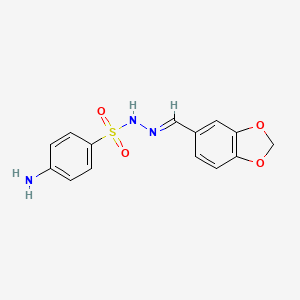
4-Amino-N'-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₄H₁₃N₃O₄S It is known for its unique structure, which includes a benzodioxole ring and a sulfonohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide typically involves a condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The benzodioxole ring and sulfonohydrazide group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Chloro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Nitro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
Uniqueness
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This enhances its potential as a ligand and its biological activity compared to its methyl, chloro, and nitro analogs.
Propiedades
Número CAS |
5448-75-9 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
4-amino-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-11-2-4-12(5-3-11)22(18,19)17-16-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,17H,9,15H2/b16-8+ |
Clave InChI |
SLPFHVAXJGXOMS-LZYBPNLTSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


